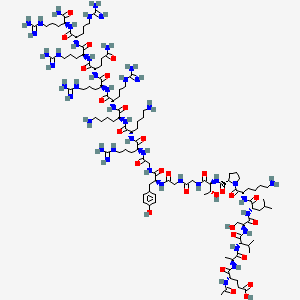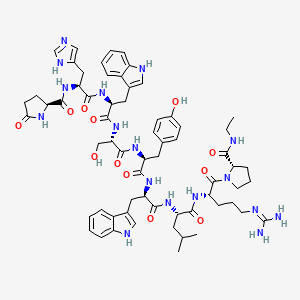
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA (For-Nle-Leu-Phe-Nle-Tyr-Lys-OH TFA) is a formyl peptide receptor (FPR) agonist.
Aplicaciones Científicas De Investigación
Mammary Metabolism in Dairy Cows
Research has explored the mammary gland's metabolism of essential amino acids in dairy cows, focusing on how different amino acids, including phenylalanine and tyrosine, are utilized for milk protein synthesis. This study provides insights into the complex process of protein synthesis in the mammary gland, which could have implications for understanding the metabolic roles of similar peptides (Lapierre et al., 2012).
Role in Systemic Inflammation
N-Formyl peptides, which are structurally related to N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA, have been studied for their role in systemic inflammation, particularly in the context of trauma and critical illness. These peptides are released following tissue damage and may contribute to inflammation by stimulating the innate immune system. Understanding their function could lead to new approaches for managing systemic inflammation in critically ill patients (Lubkin et al., 2018).
Peptide Chemistry Research
The structural and functional analysis of peptides, including those with N-formyl modifications, has provided valuable insights into their biological roles. Studies have explored the structure-activity relationships of peptides, contributing to our understanding of how specific amino acid sequences and modifications influence biological activity. This research has applications in developing new therapeutic agents and understanding biological signaling mechanisms (Okada, 2009).
Formyl Peptide Receptors
The study of formyl peptide receptors (FPRs), which are activated by N-formyl peptides, has shed light on their role in cellular differentiation and the immune response. FPRs are involved in various biological processes, including leukocyte activation during inflammation. This research has potential implications for treating inflammatory diseases and understanding the immune system's regulation (Lee et al., 2017).
Wear-Induced Osteolysis
Studies on wear-induced osteolysis, particularly in the context of joint arthroplasties, have explored the role of peptides and amino acids in the immune response that leads to bone degradation. Understanding the molecular mechanisms involved in this process could inform the development of strategies to detect and mitigate osteolysis, improving outcomes for patients with joint prostheses (Kandahari et al., 2016).
Propiedades
Nombre del producto |
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA |
|---|---|
Fórmula molecular |
C₄₅H₆₆F₃N₇O₁₁ |
Peso molecular |
938.04 |
Secuencia |
One Letter Code: N-Formyl-NLE-LF-NLE-YK |
Sinónimo |
For-Nle-Leu-Phe-Nle-Tyr-Lys-OH (TFA) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




